molecular formula C11H13NO B7820364 2-Ethyl-3-methyl-1-benzofuran-7-amine

2-Ethyl-3-methyl-1-benzofuran-7-amine

Cat. No.: B7820364
M. Wt: 175.23 g/mol
InChI Key: JVMACQRLSVISKI-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Ethyl-3-methyl-1-benzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Ethyl-3-methyl-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:

Biological Activity

2-Ethyl-3-methyl-1-benzofuran-7-amine is a compound characterized by its unique benzofuran structure, which integrates an ethyl and a methyl group at specific positions on the benzofuran ring. This compound has gained attention in medicinal chemistry due to its potential therapeutic effects, particularly in anticancer and antimicrobial activities. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula of this compound is C11H13NC_{11}H_{13}N, and it features a benzofuran ring with an amine functional group. The presence of the ethyl and methyl groups enhances its chemical reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
    • A structure–activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies revealed promising results against both bacterial and fungal strains .
    • Specific derivatives of benzofuran compounds have shown effective inhibition against Mycobacterium tuberculosis and other resistant strains .
  • Mechanism of Action :
    • The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating biochemical pathways that may lead to cell apoptosis in cancer cells .
    • The benzofuran structure allows for binding to these targets, potentially inhibiting or modulating their activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiproliferative Studies : In vitro tests revealed that the compound exhibited significant antiproliferative activity against a panel of human cancer cell lines. For example, it was found to be more potent than some known anticancer agents .
Cell LineIC50 (nM)Reference
A549180
MDA-MB-231370
HT-293100
  • Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Tables of Comparative Activity

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateEffective against multiple cancer lines
5-Chloro derivativeModerateHighEnhanced reactivity due to chlorine
Hydroxybenzofuran derivativesLowHighIncreased solubility aids antimicrobial action

Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMACQRLSVISKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-ethyl-3-methyl-7-nitrobenzo[b]furan (1.00 g) in a mixture of methanol (15 ml) and dioxane (10 ml) was added 10% palladium carbon (100 mg) and the above mixture was hydrogenated at 3 atom for 1 hour. The catalyst was filtered off and the filtrate was evaporated in vacuo to give 7-amino-2-ethyl-3-methylbenzo[b]furan (858 mg) as an oil.
Name
2-ethyl-3-methyl-7-nitrobenzo[b]furan
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

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